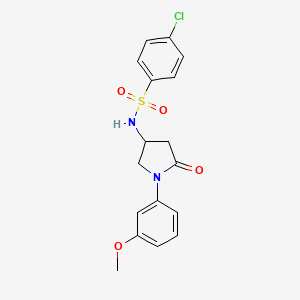

4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

描述

属性

IUPAC Name |

4-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVYJINFTLAAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, including antibacterial, antiviral, and enzyme inhibition properties. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented as follows:

This structure consists of a chloro group, a methoxyphenyl moiety, and a pyrrolidinone ring, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can be categorized into several key areas:

1. Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating moderate to strong activity.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

These findings suggest that the compound may be effective in treating infections caused by these bacteria.

2. Antiviral Activity

In vitro studies have indicated that similar sulfonamide derivatives possess antiviral properties against viruses such as HIV and Hepatitis B. The mechanism involves increasing intracellular levels of specific antiviral proteins, which inhibit viral replication.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Strong inhibitor | 0.63 ± 0.001 µM |

| Urease | Strong inhibitor | 2.14 ± 0.003 µM |

These results indicate that the compound could be useful in conditions where enzyme modulation is required.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide:

- Antiviral Screening : A study demonstrated that a related compound exhibited broad-spectrum antiviral effects by enhancing intracellular levels of APOBEC3G, a protein known for inhibiting viral replication .

- Antibacterial Efficacy : Another research highlighted the antibacterial properties of sulfonamide derivatives against multiple strains, emphasizing their potential in clinical applications .

- Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target enzymes or receptors, providing a deeper understanding of its mechanism of action .

相似化合物的比较

Data Tables

Table 1. Physicochemical Comparison

*Estimated based on structural analogs.

常见问题

Basic Question: What are the key steps and optimization strategies for synthesizing 4-chloro-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves:

- Multi-step functionalization : Initial preparation of the pyrrolidin-3-amine core, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride under inert conditions.

- Optimization parameters :

- Temperature : Controlled between 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity and yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | DMF | Maximizes sulfonylation efficiency |

| Reaction Time | 4–6 hrs | Balances completion vs. side products |

Basic Question: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

- Spectroscopic techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy group at 3-position, sulfonamide linkage). H NMR typically shows a singlet for the pyrrolidinone carbonyl proton at δ 2.8–3.1 ppm .

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H] at m/z 421.0528 for CHClNOS) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .

Advanced Question: What methodologies elucidate reaction mechanisms and kinetics for derivatives of this compound?

Methodological Answer:

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation during sulfonylation.

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for key steps (e.g., nucleophilic attack on sulfonyl chloride) .

- Isotopic labeling : O tracing in the sulfonamide group to study hydrolysis pathways .

Advanced Question: How can researchers identify biological targets and assess selectivity?

Methodological Answer:

- Enzyme inhibition assays : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric methods .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., G-protein-coupled receptors) .

- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target interactions in cellular models .

Advanced Question: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

- pH adjustment : Salt formation (e.g., sodium sulfonate) for parenteral administration .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Orthogonal assays : Validate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) using standardized protocols .

- Batch consistency checks : Compare HPLC purity (>98%) and polymorphic forms (PXRD) across studies .

- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in IC values .

Advanced Question: What computational tools model structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

- QSAR modeling : Utilize MOE or ChemAxon to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability .

- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., CYP450 inhibition) .

Basic Question: What safety protocols apply for handling this compound in vitro?

Methodological Answer:

- PPE requirements : Gloves, lab coat, and goggles (NIOSH standards).

- Waste disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .

- In vitro limitations : Strictly adhere to non-therapeutic use; no FDA approval for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。